Increased Lipophilicity vs. N-Methyl Pyrazole Analog
The target compound bears an N-ethyl group on the pyrazole ring, whereas the closest commercial analog, 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine (CAS 1006952-95-9), carries an N-methyl group. This single methylene insertion increases the computed XLogP3 from an estimated ~0.3 (N-methyl analog) to 0.8 (N-ethyl target) [1]. The molecular weight correspondingly increases from 190.25 to 204.27 g·mol⁻¹ [1][2]. These data are derived from PubChem-computed descriptors and are class-level inferences; no experimental logP or logD values have been published for either compound.
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 0.8; MW = 204.27 g·mol⁻¹ |
| Comparator Or Baseline | 1-Methyl analog (CAS 1006952-95-9): XLogP3 ≈ 0.3 (estimated); MW = 190.25 g·mol⁻¹ |
| Quantified Difference | ΔXLogP3 ≈ +0.5; ΔMW = +14.02 g·mol⁻¹ |
| Conditions | PubChem computed descriptors (XLogP3 algorithm); no experimental confirmation |
Why This Matters
The higher lipophilicity of the N-ethyl analog can improve passive membrane permeability or hydrophobic pocket complementarity, a key consideration when selecting building blocks for kinase inhibitor optimization where subtle lipophilicity changes directly impact potency and selectivity.
- [1] PubChem Compound Summary for CID 19626780, 1-Ethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 24229639, 1-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine. National Center for Biotechnology Information (2026). View Source
